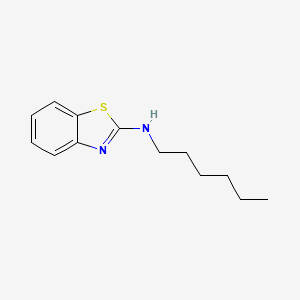

Benzothiazol-2-yl-hexyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

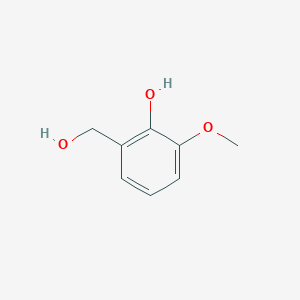

“Benzothiazol-2-yl-hexyl-amine” is a chemical compound with the molecular formula C13H18N2S . It has an average mass of 234.360 Da and a monoisotopic mass of 234.119064 Da . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazol-2-yl derivatives, including those similar to Benzothiazol-2-yl-hexyl-amine, have been extensively studied for their corrosion inhibition properties. For instance, the derivatives have shown significant inhibition efficiency for mild steel in acidic environments. Notably, compounds such as 2-(2′-hydroxylphenyl)benzothiazole and (4-benzothiazole-2-yl-phenyl)-dimethyl-amine demonstrate high corrosion inhibition, with compound 3 showing up to 95% efficiency at 50 ppm concentration. These findings are supported by quantum chemical calculations and molecular dynamic simulation studies (Salarvand et al., 2017).

Antitumor Properties

Benzothiazole derivatives, including those structurally similar to Benzothiazol-2-yl-hexyl-amine, have shown potential in antitumor applications. Novel 2-(4-aminophenyl)benzothiazoles, for example, display selective and potent antitumor properties both in vitro and in vivo. These compounds undergo biotransformation by cytochrome P450 1A1 to active metabolites, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Antimicrobial and Anti-inflammatory Activities

Benzothiazol-2-yl derivatives are known for their antimicrobial and anti-inflammatory activities. The synthesis of various benzothiazole derivatives has led to compounds with significant bioactivities, comparable to typical medications. These derivatives demonstrate effective inhibition against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Nayak & Bhat, 2023).

Neuroprotective Effects

In the context of neurological applications, certain N-(substituted benzothiazol-2-yl)amide derivatives have shown promising results as anticonvulsants with neuroprotective effects. For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide demonstrated significant efficacy in lowering levels of malondialdehyde and lactate dehydrogenase, indicating potential neuroprotective properties (Hassan et al., 2012).

Zukünftige Richtungen

Benzothiazole derivatives have shown a wide range of biological activities and are considered promising candidates for the development of new therapeutic agents . Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs . The use of benzothiazole derivatives as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) and represents a promising future direction .

Wirkmechanismus

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular and antiviral effects

Eigenschaften

IUPAC Name |

N-hexyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIIJUEEMKHRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342205 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28455-41-6 |

Source

|

| Record name | benzothiazol-2-yl-hexyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)